1-ethyl-3-phenyl-1H-pyrazol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-5-phenylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-2-14-11(12)8-10(13-14)9-6-4-3-5-7-9/h3-8H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEHCCJOUCHEJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249598-86-4 | |
| Record name | 1-ethyl-3-phenyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Derivatization Studies of 1 Ethyl 3 Phenyl 1h Pyrazol 5 Amine
Reactions at the Amine Moiety (C5-amino group)
The C5-amino group of 1-ethyl-3-phenyl-1H-pyrazol-5-amine is a primary site for a variety of chemical transformations, including acylation, sulfonamidation, and condensation reactions to form Schiff bases. These reactions highlight the nucleophilic character of the amino group, enabling the introduction of a wide range of functional groups.
Acylation and Sulfonamidation Reactions
The primary amine at the C5 position readily undergoes acylation and sulfonamidation when treated with appropriate acylating or sulfonylating agents. These reactions are fundamental in modifying the electronic and steric properties of the molecule.
For instance, the reaction of similar 5-aminopyrazoles with acyl chlorides, such as chloroacetyl chloride, or sulfonyl chlorides, like benzenesulfonyl chloride, proceeds efficiently to yield the corresponding amides and sulfonamides. researchgate.net The acylation of the amino group can be a precursor for further cyclization reactions. The reaction typically involves treating the aminopyrazole with the chloride derivative, often in the presence of a base to neutralize the liberated hydrochloric acid. researchgate.net
Similarly, N-arylsulfonyl-3-aryl-5-aminopyrazoles can be synthesized, demonstrating the general applicability of this reaction to the 5-aminopyrazole scaffold. beilstein-archives.org These reactions underscore the potential to introduce a variety of acyl and sulfonyl groups onto the this compound core.
Table 1: Representative Acylation and Sulfonamidation Reactions of 5-Aminopyrazoles
| Starting Material Analogue | Reagent | Product Type | Reference |
|---|---|---|---|
| 5-Amino-3-methyl-1-phenylpyrazole | Benzenesulfonyl chloride | Sulfonamide | researchgate.net |
| 5-Amino-3-methyl-1-phenylpyrazole | Chloroacetyl chloride | Acylamide | researchgate.net |
Formation of Schiff Bases
The C5-amino group of this compound can react with various aldehydes and ketones to form Schiff bases, also known as imines. This condensation reaction is typically catalyzed by an acid and involves the elimination of a water molecule. nih.govrasayanjournal.co.in The formation of Schiff bases is a robust method for introducing diverse aryl and alkylidene substituents at the C5 position.
The synthesis generally involves refluxing the aminopyrazole with the corresponding aldehyde in a suitable solvent like ethanol (B145695), often with a catalytic amount of glacial acetic acid. nih.govrasayanjournal.co.in A wide array of aromatic aldehydes can be utilized in this reaction, leading to a library of pyrazole-based Schiff bases. researchgate.net The resulting imine functionality can serve as a versatile intermediate for further synthetic transformations.
Table 2: Examples of Schiff Base Formation with Aminopyrazole Analogues
| Aminopyrazole Analogue | Aldehyde/Ketone | Product | Reference |
|---|---|---|---|
| 3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine | 2-Nitrobenzaldehyde | (E)-3-tert-butyl-N-[(2-nitrophenyl)methylidene]-1-phenyl-1H-pyrazol-5-amine | researchgate.net |
| 3-Amino-pyrazolone derivative | Various aldehydes | Pyrazolone-based Schiff bases | nih.gov |
Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring
The pyrazole ring in this compound is susceptible to electrophilic substitution, primarily at the C4 position. The electron-donating nature of the C5-amino group activates the ring, making the C4 carbon atom a nucleophilic center.
A key example of this reactivity is the halogenation of the pyrazole ring. Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines at the C4 position can be achieved using N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), N-iodosuccinimide (NIS), and N-chlorosuccinimide (NCS). beilstein-archives.org These reactions are typically performed under mild, metal-free conditions at room temperature. beilstein-archives.org The Vilsmeier-Haack reaction, which introduces a formyl group, is another example of an electrophilic substitution that occurs at the C4 position of related aminopyrazole systems. researchgate.net
Information on nucleophilic substitution reactions on the pyrazole ring of this specific compound is less common. Generally, nucleophilic attack on the pyrazole ring is less favorable unless the ring is activated by strongly electron-withdrawing groups.
Table 3: Electrophilic Substitution at the C4 Position of the Pyrazole Ring
| Starting Material Analogue | Reagent | Product | Reference |
|---|---|---|---|
| 3-Aryl-1H-pyrazol-5-amines | N-Bromosuccinimide (NBS) | 4-Bromo-3-aryl-1H-pyrazol-5-amine | beilstein-archives.org |
| 3-Aryl-1H-pyrazol-5-amines | N-Iodosuccinimide (NIS) | 4-Iodo-3-aryl-1H-pyrazol-5-amine | beilstein-archives.org |
| 3-Aryl-1H-pyrazol-5-amines | N-Chlorosuccinimide (NCS) | 4-Chloro-3-aryl-1H-pyrazol-5-amine | beilstein-archives.org |
Construction of Fused Heterocyclic Systems
The bifunctional nature of this compound, possessing both a nucleophilic amino group and reactive ring nitrogens, makes it an excellent precursor for the synthesis of fused heterocyclic systems. These reactions lead to the formation of novel polycyclic structures with diverse chemical properties.
Synthesis of Pyrazolo[3,4-b]pyridines
A prominent application of 5-aminopyrazoles is in the synthesis of pyrazolo[3,4-b]pyridines. This fused system is typically constructed by reacting the aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. rsc.orgmdpi.com The reaction involves a condensation between the C5-amino group and one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the pyridine (B92270) ring. mdpi.com
Various reagents can be employed to generate the pyridine ring. For example, condensation with activated carbonyl groups in refluxing acetic acid yields pyrazolo[3,4-b]pyridine derivatives in good to excellent yields. rsc.org Another approach involves the reaction with α,β-unsaturated ketones in the presence of a catalyst like zirconium tetrachloride. mdpi.com Furthermore, cascade reactions with alkynyl aldehydes provide a switchable synthesis of functionalized pyrazolo[3,4-b]pyridines. nih.gov
Table 4: Methods for the Synthesis of Pyrazolo[3,4-b]pyridines
| Reagent | Reaction Conditions | Product Type | Reference |
|---|---|---|---|
| Activated carbonyl groups | Refluxing acetic acid | Ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate | rsc.org |
| α,β-Unsaturated ketones | ZrCl₄, EtOH/DMF, 95 °C | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines | mdpi.com |
| Alkynyl aldehydes | Silver or iodine catalyst | Halogenated and non-halogenated pyrazolo[3,4-b]pyridines | nih.gov |
Formation of Imidazo[1,2-b]pyrazoles
The synthesis of imidazo[1,2-b]pyrazoles represents another important derivatization pathway for 5-aminopyrazoles. This fused bicyclic system is formed by constructing an imidazole (B134444) ring onto the pyrazole core. The reaction typically involves the C5-amino group and the adjacent ring nitrogen (N1) acting as nucleophiles.
One synthetic route involves the reaction of aminopyrazoles with α-haloketones or related reagents. For example, reaction with ethyl α-chloroacetoacetate or chloroacetyl chloride can lead to the formation of the imidazo[1,2-b]pyrazole skeleton. nih.gov Another strategy is the dehydration of 4-carboxyethyl-5-amino-pyrazoles with concentrated sulfuric acid to yield ethyl 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylates. nih.gov Three-component condensation reactions involving aminopyrazoles, aldehydes, and isocyanides also provide an efficient route to N-alkyl-2-aryl-5H-imidazo[1,2-b]pyrazole-3-amines. nih.gov
Table 5: Synthetic Routes to Imidazo[1,2-b]pyrazoles
| Starting Material Analogue | Reagents | Product Type | Reference |
|---|---|---|---|
| 5-Aminopyrazole | Ethyl α-chloroacetoacetate or Chloroacetyl chloride | Imidazo[1,2-b]pyrazole derivatives | nih.gov |
| 4-Carboxyethyl-5-amino-pyrazoles | Concentrated sulfuric acid | Ethyl 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylates | nih.gov |
Generation of Dipyrazolo-Fused Pyridazines and Pyrazines
A significant advancement in the chemistry of 5-aminopyrazoles is their dimerization to form dipyrazolo-fused pyridazines and pyrazines. A copper-promoted, highly chemoselective method has been developed that enables the switchable synthesis of these two classes of compounds through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. mdpi.com
The reaction's outcome can be directed towards either the pyridazine (B1198779) or the pyrazine (B50134) derivative by carefully selecting the reaction conditions. For the synthesis of dipyrazolo-fused pyridazines, 5-aminopyrazoles undergo dimerization catalyzed by copper(II) acetate (B1210297) in the presence of specific oxidants. mdpi.com In the case of this compound, the reaction yields the corresponding dipyrazolo[1,5-b:1',5'-e] mdpi.comnih.govdiazocine-fused pyridazine. The reaction conditions and yields for various substituted 5-aminopyrazoles are detailed below.
Table 1: Synthesis of Dipyrazolo-Fused Pyridazines
| R¹ | R² | Product | Yield (%) |
|---|---|---|---|
| Me | Ph | 2a | 50 |
| Et | Ph | 2l | 72 |
| Ph | Ph | 2m | 78 |
| Thienyl | Ph | 2n | 58 |
| 4-F-Ph | Ph | 2o | 65 |
| 4-F-Ph | 4-Me-Ph | 2p | 60 |
Reaction conditions: 5-aminopyrazole (0.2 mmol), Cu(OAc)₂ (3.0 equiv.), benzoyl peroxide (BPO) (0.5 equiv.), and K₂S₂O₈ (2.5 equiv.) in toluene (B28343) at 100 °C for 10 h. Data sourced from mdpi.com.
Conversely, the synthesis of dipyrazolo-fused pyrazines from 5-aminopyrazoles, a previously unreported transformation, can also be achieved using a copper-catalyzed system but under different optimized conditions. mdpi.com This novel approach allows for the selective formation of the pyrazine core through a different dimerization pathway.
Table 2: Optimization for Dipyrazolo-Fused Pyrazine Synthesis
| Entry | Catalyst | Oxidant | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Cu(OAc)₂ | BPO | - | Toluene | 100 | 50 |
| 2 | Cu(OAc)₂ | TBHP | - | Toluene | 100 | 45 |
| 3 | Cu(OAc)₂ | DDQ | - | Toluene | 100 | 25 |
| 4 | Cu(OAc)₂ | BPO | Bipy | Toluene | 100 | 62 |
| 5 | Cu(OAc)₂ | BPO | 1,10-phen | Toluene | 100 | 70 |
Optimization studies were performed using 3-methyl-1-phenyl-1H-pyrazol-5-amine as the model substrate. Data sourced from mdpi.com.
These dimerization reactions highlight the versatile reactivity of the 5-aminopyrazole scaffold, enabling access to complex heterocyclic systems with potential applications in materials chemistry due to their fluorescence properties. mdpi.com
Investigations into Novel Reactions and Transformations of Pyrazole-5-amines
Beyond dimerization, the this compound moiety is a key building block for a diverse range of heterocyclic structures through various novel reactions and transformations. These reactions often leverage the nucleophilicity of the amino group and the potential for C-H activation on the pyrazole and phenyl rings.
One notable transformation is the Rhodium(III)-catalyzed [5+1] annulation of phenyl-1H-pyrazol-5-amines with alkynoates or alkynamides. rsc.org This method provides a one-pot synthesis of pyrazolo[1,5-a]quinazolines, demonstrating high atom economy and broad substrate scope. The reaction proceeds via a C-H activation/cyclization cascade, showcasing a modern approach to constructing fused heterocyclic systems. rsc.org
Furthermore, 5-aminopyrazoles serve as crucial precursors for a variety of fused pyrazoloazines. For instance, the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a well-established method for synthesizing pyrazolo[3,4-b]pyridines. nih.govresearchgate.net The reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with various reagents can lead to a wide array of substituted pyrazoles and fused systems like pyrazolo[3,4-b]pyridines. researchgate.net
Another important class of reactions involves the synthesis of pyrazolo[1,5-a]pyrimidines. These are typically formed through the condensation of 5-aminopyrazoles with 1,3-dielectrophiles. A notable observation is the potential for isomerism, where the reaction of 1-NH-5-aminopyrazole with an enaminone can lead to the formation of pyrazolo[1,5-a]pyrimidine, while other isomers might be expected. nih.gov This highlights the nuanced reactivity of the aminopyrazole core.
The versatility of this starting material is further exemplified by multi-component reactions. For example, a three-component reaction involving a 5-aminopyrazole, an arylaldehyde, and indandione under ultrasonic irradiation has been developed to produce pyrazolo[3,4-b]pyridine-5-spirocycloalkanediones in high yields and short reaction times. nih.gov
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
| Copper(II) acetate |
| Benzoyl peroxide |
| Potassium persulfate |
| Toluene |
| Dipyrazolo[1,5-b:1',5'-e] mdpi.comnih.govdiazocine |
| tert-Butyl hydroperoxide |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone |
| 2,2'-Bipyridine |
| 1,10-Phenanthroline |
| Rhodium(III) |
| Pyrazolo[1,5-a]quinazoline |
| Pyrazolo[3,4-b]pyridine |
| Pyrazolo[1,5-a]pyrimidine |
| Indandione |
| Pyrazolo[3,4-b]pyridine-5-spirocycloalkanedione |
Structure Activity Relationship Sar Investigations of 1 Ethyl 3 Phenyl 1h Pyrazol 5 Amine Derivatives
Conformational Analysis and Steric/Electronic Effects of Substituents on the Pyrazole (B372694) Ring System
Conformational analysis, which examines the different spatial arrangements of a molecule (conformers) and their relative energies, is fundamental to understanding the behavior of substituted pyrazoles. lumenlearning.com The conformation of the pyrazole ring and its substituents dictates how the molecule interacts with its biological target.
Steric and Electronic Effects:
The substituents on the pyrazole ring exert significant steric and electronic effects that modulate the molecule's properties.
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents impacts the electron density distribution within the pyrazole ring. wikipedia.org Electron-donating groups can increase the basicity of the pyrazole ring, while electron-withdrawing groups can increase its acidity. mdpi.com These electronic properties are crucial for the types of intermolecular interactions the molecule can form.
Theoretical and experimental studies, including X-ray crystallography and computational calculations, have been employed to investigate the conformational preferences of pyrazole derivatives. bohrium.com These studies have revealed that the interplay between steric and electronic factors determines the most stable conformation in both the solid state and in solution. bohrium.com
Table 1: Impact of Substituent Properties on Pyrazole Ring Conformation
| Substituent Property | Effect on Pyrazole Ring System | Reference |
| Steric Bulk | Influences rotational barriers and favors conformations that minimize spatial crowding. Can dictate regioselectivity in reactions. | researchgate.netmdpi.com |
| Electron-Donating Groups | Increase electron density in the ring, potentially enhancing the basicity of the pyridine-like nitrogen and influencing hydrogen bond donating capacity. mdpi.comnih.gov | mdpi.comnih.gov |
| Electron-Withdrawing Groups | Decrease electron density in the ring, increasing the acidity of the pyrrole-like NH group and favoring self-association of 5-substituted tautomers. nih.gov | nih.gov |
Influence of N-Substituents on Molecular Conformation and Intermolecular Interactions
The presence of different N-substituents can lead to distinct crystalline packing arrangements due to variations in hydrogen bonding and other non-covalent interactions. For example, N-substituted pyrazoles can form different types of linear and/or cyclic complexes depending on the physical state and the nature of the ring substituents. nih.gov
Studies have shown that N-substitution can affect the stability of the pyrazole ring itself. While imidazoles are generally more stable than the corresponding pyrazoles, this is attributed to the weaker N-N bond in pyrazoles rather than a difference in aromaticity. researchgate.net The aromaticity of N-substituted pyrazoles is sensitive to the electronic properties of the substituent, with electron-withdrawing groups tending to decrease aromaticity. researchgate.net
Impact of C-Substituents (e.g., Phenyl, Ethyl, Amino Groups) on Chemical and Biological Activities
The substituents at the carbon atoms of the pyrazole ring, such as the phenyl group at C3, the ethyl group at N1, and the amino group at C5 in 1-ethyl-3-phenyl-1H-pyrazol-5-amine, are critical determinants of its chemical reactivity and biological profile.
Phenyl Group at C3: The phenyl group is a bulky substituent that significantly influences the steric environment around the pyrazole core. researchgate.net Its electronic properties can also modulate the reactivity of the ring. The presence of a phenyl group at the 3-position has been shown to induce electronic and structural changes that can favor certain coordination modes in metal complexes. acs.org
Ethyl Group at N1: The ethyl group at the N1 position blocks one of the nitrogen atoms from participating in hydrogen bonding as a donor, which can affect its solubility and how it interacts with biological macromolecules.
Amino Group at C5: The amino group is a strong electron-donating group that can significantly influence the electronic properties of the pyrazole ring. nih.gov It is also a key functional group for forming hydrogen bonds, which are often crucial for binding to biological targets. The position of the amino group (C3, C4, or C5) is a critical factor in determining the type and level of biological activity. nih.gov For instance, 5-aminopyrazoles are known to be versatile frameworks for developing ligands for various receptors and enzymes. nih.gov
The combination of these substituents in this compound results in a unique three-dimensional structure and electronic distribution, which in turn dictates its specific biological activities.
Table 2: Effects of C-Substituents on Pyrazole Derivatives
| Substituent | Position | Influence on Chemical and Biological Properties | Reference |
| Phenyl | C3 | Contributes to steric bulk and can influence electronic properties through resonance. Affects coordination chemistry. | researchgate.netacs.org |
| Ethyl | N1 | Blocks hydrogen bond donation at N1, impacting intermolecular interactions and solubility. | nih.gov |
| Amino | C5 | Acts as a strong electron-donating group and a key hydrogen bond donor, crucial for biological target interactions. | nih.govnih.gov |
General SAR of Aminopyrazoles as Scaffolds for Modulating Biological Targets
Aminopyrazoles are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov The SAR of aminopyrazoles is complex and highly dependent on the substitution pattern around the pyrazole core.
Key SAR observations for aminopyrazoles include:
The position of the amino group is critical, with 3-aminopyrazoles and 5-aminopyrazoles often exhibiting different pharmacological profiles compared to 4-aminopyrazoles. nih.gov
Substituents on the pyrazole ring and on the amino group itself can be varied to fine-tune the potency, selectivity, and pharmacokinetic properties of the compounds.
The introduction of bulky or aromatic groups at different positions can lead to enhanced binding affinity with specific biological targets. nih.gov
The ability of the aminopyrazole scaffold to act as both a hydrogen bond donor and acceptor makes it a versatile building block for designing ligands that can fit into diverse binding pockets. nih.gov
The development of numerous clinically successful drugs based on the pyrazole framework underscores the importance of continued SAR studies to unlock the full therapeutic potential of this class of compounds. nih.gov
Computational and Theoretical Investigations of 1 Ethyl 3 Phenyl 1h Pyrazol 5 Amine and Analogous Structures
Quantum Chemical Calculations for Molecular Characterization
Quantum chemical calculations have become indispensable in modern chemistry for the detailed characterization of molecular systems. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties from the ground up.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic properties of many-body systems. It is particularly effective for studying medium to large-sized molecules like pyrazole (B372694) derivatives. DFT calculations, often employing hybrid functionals such as B3LYP, are used to determine the distribution of electron density, which governs the molecule's structure and reactivity. researchgate.netresearchgate.net
For pyrazole-based systems, DFT is applied to:
Optimize the molecular geometry to find the most stable conformation.
Calculate the electronic energy and orbital distributions.
Simulate spectroscopic properties.
Determine global and local reactivity descriptors. researchgate.net
These calculations confirm that the stability and electronic properties of pyrazole derivatives are heavily influenced by the nature and position of substituents on the heterocyclic ring. researchgate.net The results from DFT studies on analogous compounds provide a reliable theoretical framework for understanding the characteristics of 1-ethyl-3-phenyl-1H-pyrazol-5-amine.
Theoretical calculations are highly effective at predicting the three-dimensional arrangement of atoms in a molecule. For pyrazole derivatives, DFT optimizations typically reveal a nearly planar pyrazole ring. researchgate.net However, the attached phenyl and ethyl groups are twisted out of this plane to minimize steric hindrance. In a related compound, ethyl 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4-carboxylate, the pyrazole ring forms significant dihedral angles with the attached phenyl and toluene (B28343) rings, specifically 39.74° and 60.35°, respectively. researchgate.net A similar non-planar conformation is expected for this compound.
Computational methods can also predict spectroscopic parameters. For instance, theoretical vibrational spectra (Infrared and Raman) can be calculated and compared with experimental data to confirm structural assignments. For an analogous compound, 3-methyl-1-phenyl-1H-pyrazol-5-amine, experimental gas-phase IR spectra are available, which can serve as a benchmark for validating computational predictions. nist.govnist.gov
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution, which is obtainable from DFT calculations. QTAIM analysis defines atoms and the chemical bonds between them based on the topology of the electron density. This approach allows for the characterization of bond types (e.g., covalent, ionic, hydrogen bonds) and the quantification of their strength and properties.
While specific QTAIM studies on this compound are not prevalent in the literature, its application to other nitrogen-containing heterocyclic compounds has been fruitful. Such an analysis would reveal the nature of the C-N, N-N, and C-C bonds within the pyrazole ring and quantify the charge distribution across the molecule, offering a deeper understanding of its electronic structure.
Electronic Structure and Reactivity Profiling
The arrangement of electrons in molecular orbitals dictates a molecule's reactivity. Computational methods provide detailed profiles of this electronic structure.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. sci-hub.se
A small HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. sci-hub.seresearchgate.net Studies on similar pyrazole derivatives show that they often possess small energy gaps, indicating high chemical reactivity and a propensity for intramolecular charge transfer. researchgate.net For example, in one study on a complex pyrimidine (B1678525) derivative, the calculated energy gap was found to be 2.557 eV, indicating significant reactivity. sci-hub.se The distribution of these orbitals is also important; typically, the HOMO is located on the more electron-rich portions of the molecule, while the LUMO is on the electron-poor regions.
Table 1: Representative Frontier Molecular Orbital Data for Analogous Compounds
| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|
| 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | - | - | Small (indicative of high reactivity) | researchgate.net |
| Ethyl 2-(...)-7-methyl-3-oxo-5-(...)-thiazolo[3,2-a]pyrimidine-6-carboxylate | - | - | 2.557 | sci-hub.se |
Note: Specific energy values are often method-dependent. The table illustrates the general finding of small energy gaps in related heterocyclic systems.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly in electrophilic and nucleophilic reactions. researchgate.net The map uses a color scale to indicate different potential values:
Red/Yellow: Regions of negative potential, rich in electrons. These areas are susceptible to electrophilic attack.
Blue: Regions of positive potential, electron-deficient. These areas are prone to nucleophilic attack.
Green: Regions of neutral or near-zero potential.
For pyrazole derivatives, MEP maps typically show negative potential (red/yellow) concentrated around the nitrogen atoms of the pyrazole ring and any attached electronegative atoms (like the nitrogen of the amine group in the title compound). researchgate.netresearchgate.net Conversely, positive potential (blue) is generally found around the hydrogen atoms. researchgate.net This distribution highlights the primary sites for intermolecular interactions, such as hydrogen bonding, and predicts the most likely points of chemical attack.
Charge Distribution and Electron Density Studies
Computational chemistry has become an indispensable tool for understanding the structural and functional properties of pyrazole derivatives, offering valuable insights into their molecular behavior and interactions. eurasianjournals.com Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide detailed information about their electronic structure. eurasianjournals.com
Molecular electrostatic potential (MEP) analysis is crucial for identifying the reactive sites within a molecule and predicting chemical interactions. researchgate.net For instance, in the novel compound 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one (APPQ), theoretical calculations confirmed the proposed reaction mechanism. researchgate.net The use of methods like B3LYP hybrid functional and CAM-B3LYP with a 6-311++G(d,p) basis set has proven accurate in these analyses. researchgate.net
Hirshfeld surface analysis is another powerful technique used to visualize and quantify intermolecular interactions within a crystal structure. This method helps in understanding the non-covalent interactions that stabilize the crystalline lattice. For example, in various pyrazole-based coordination compounds, Hirshfeld analysis has been instrumental in identifying interactions like H-bonding, anion–π, π–π, C–H∙∙∙π, and C–H∙∙∙C contacts. mdpi.comconicet.gov.ar These non-covalent interactions, including N⋅⋅⋅N, C⋅⋅⋅N, and N⋅⋅⋅O contacts, play a vital role in enhancing crystal stability. rsc.org
In Silico Modeling for Molecular Design and Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to predict the binding mode and affinity of a ligand to its biological target. eurasianjournals.comnih.gov
For pyrazole derivatives, docking studies have been employed to evaluate their potential as inhibitors for various enzymes and receptors. For example, a series of novel pyrazoline derivatives were evaluated as potential agents against the SARS-CoV-2 main protease (Mpro) using molecular docking simulations. nih.gov The results showed good inhibitory activity, with the binding affinity ranked based on the free energy of binding. nih.gov Similarly, docking studies of pyrazole-carboxamides bearing a sulfonamide moiety have been used to investigate their inhibitory effects on human carbonic anhydrase (hCA) I and II isoenzymes. nih.gov
In another study, molecular docking of 3-methyl-1-phenyl-1H-pyrazol-5-ol and its derivatives revealed promising interactions and binding affinities for inhibiting c-Src, a non-receptor tyrosine kinase. researchgate.net The binding energies and hydrogen bond interactions calculated from these simulations suggest that these compounds could be effective inhibitors. researchgate.net The process often involves using software like AutoDock Vina and visualizing the ligand-receptor complexes with tools such as DS Visualizer and UCSF Chimera. nih.gov
Computational tools are frequently used to predict the pharmacokinetic properties and drug-likeness of pyrazole derivatives. The SwissADME server is a popular tool for predicting properties like lipophilicity (LogP), molecular weight (MW), topological polar surface area (tPSA), and the number of hydrogen bond donors and acceptors, which are crucial for oral bioavailability. nih.govnih.gov
For a library of 44 pyrazole analogs, the majority (76.2%) showed optimal solubility with LogP values between 1 and 2.23 and met the criteria of Ro5 (Rule of Five), suggesting good potential for oral absorption. nih.gov The oral bioavailability of these derivatives was further analyzed based on six physicochemical properties: lipophilicity, size, polarity, solubility, saturation, and flexibility. nih.govnih.gov
The predicted drug-likeness profile for many pyrazoline derivatives has been shown to be excellent, adhering to the filters used by major pharmaceutical companies. nih.gov These predictions help in the early stages of drug development to identify candidates with favorable pharmacokinetic profiles.
Below is a table summarizing the predicted bioavailability properties for a selection of pyrazoline derivatives.
| Compound | Molecular Weight ( g/mol ) | LogP | TPSA (Ų) | H-Bond Acceptors | H-Bond Donors |
| Pyrazoline 16 | 150-500 | -0.7 to +5.0 | 20-130 | <10 | <5 |
| Pyrazoline 18 | 150-500 | -0.7 to +5.0 | 20-130 | <10 | <5 |
| Pyrazoline 19 | 150-500 | -0.7 to +5.0 | 20-130 | <10 | <5 |
| Pyrazoline 21 | 150-500 | -0.7 to +5.0 | 20-130 | <10 | <5 |
| Pyrazoline 22 | 150-500 | -0.7 to +5.0 | 20-130 | <10 | <5 |
| Pyrazoline 23 | 150-500 | -0.7 to +5.0 | 20-130 | <10 | <5 |
| Data sourced from a study on pyrazoline derivatives as antischistosomal agents. nih.gov |
Hydrogen-bonded supramolecular materials are a significant area of research, with pyrazoles being versatile synthons for crystal engineering. nih.gov The two adjacent nitrogen atoms in the pyrazole ring, one of the pyrrole (B145914) type (N1-H) and the other of the pyridine (B92270) type (N2), allow for various hydrogen-bonded topologies, such as dimers, trimers, tetramers, and polymeric structures. nih.gov
For example, the crystal structure of 3,5-dimethyl-4-(4-aminophenyl)-1H-pyrazole consists of a 2D network of hydrogen bonds, forming supramolecular cycles involving six nitrogen atoms. nih.gov In other cases, such as in pyrazole-based coordination compounds, C-H···π interactions and the enclathration of counter ions within supramolecular cavities contribute to the stability of the crystal structure. mdpi.comconicet.gov.ar The study of these interactions is often complemented by Hirshfeld surface analysis and theoretical calculations. mdpi.comconicet.gov.ar
The table below details some of the observed supramolecular interactions in pyrazole derivatives.
| Compound/System | Interaction Type | Description |
| [Co(Hdmpz)4(H2O)2]Cl2 | C-H···π | Interaction between H9 of the pyrazole moiety and the N1/N2/C3-C5 centroid. mdpi.com |
| [Co(Hdmpz)4(H2O)2]Cl2 | C-H···C | Interaction between the –CH moieties of the pyrazole ring and the C4 atom of a neighboring unit. mdpi.com |
| 3,5-dimethyl-4-(4-aminophenyl)-1H-pyrazole | N-H···N | 2D network of hydrogen bonds forming supramolecular cycles. nih.gov |
| Pyrazole–pyrazolium picrate | N-H···O | Component ions are linked into a chain along nih.gov. nih.gov |
| Pyrazole–pyrazolium picrate | C-H···O | Connects inversion-related chains to form columns. nih.gov |
Theoretical Prediction of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials have gained significant interest for their applications in optoelectronics and telecommunications. nih.gov Organic compounds, particularly those with a donor-π-acceptor (D–π–A) framework, are promising candidates for NLO materials due to their structural diversity and potential for large NLO responses. nih.gov
Theoretical calculations are crucial for predicting and understanding the NLO properties of molecules. The linear polarizability (α) and the first hyperpolarizability (β) are key parameters that quantify the NLO response. nih.gov These properties are often calculated using quantum chemical methods like DFT.
For instance, studies on phenylene-based D–π–A molecules have shown that modifying the acceptor moiety can significantly enhance the NLO properties. nih.gov The NLO response is related to intramolecular charge transfer (ICT), and molecules with a smaller HOMO-LUMO energy gap tend to exhibit larger hyperpolarizability. nih.gov
In the context of phthalocyanines, which can be considered analogous structures, third-order NLO properties have been investigated. The nonlinear refractive index (n₂), nonlinear absorption coefficient (β), and third-order NLO susceptibility (χ⁽³⁾) are determined from Z-scan measurements. Theoretical calculations using time-dependent DFT (TD-DFT) can provide insights into the excited state properties that govern the NLO response.
The table below shows the calculated third-order NLO parameters for a series of trimethoxy phenyl-substituted phthalocyanines.
| Compound | n₂ (cm²/W) | β (cm/W) | χ⁽³⁾ (esu) |
| TMPc | 3.6 x 10⁻¹¹ | 0.8 x 10⁻⁷ | ~10⁻¹⁰ |
| Cu-TMPc | 3.5 x 10⁻¹¹ | 1.1 x 10⁻⁷ | ~10⁻¹⁰ |
| Zn-TMPc | 5.7 x 10⁻¹¹ | 1.6 x 10⁻⁷ | ~10⁻¹⁰ |
| Data obtained from Z-scan measurements at 800 nm. |
Academic Research Applications and Future Directions for 1 Ethyl 3 Phenyl 1h Pyrazol 5 Amine Derivatives
Role as Versatile Building Blocks and Synthetic Intermediates in Complex Molecule Synthesis
The 1-ethyl-3-phenyl-1H-pyrazol-5-amine scaffold is a valuable starting point for the synthesis of a multitude of more complex molecular architectures. scirp.org The presence of a reactive amino group and a modifiable pyrazole (B372694) ring allows for a variety of chemical transformations. Researchers have successfully utilized these derivatives as key intermediates in the construction of fused heterocyclic systems, such as imidazo[1,2-b]pyrazoles and pyrazolo[3,4-d] rsc.orgnih.govresearchgate.nettriazines, which are known to possess significant biological activities. scirp.org
The general synthetic strategy often involves the initial formation of the pyrazole ring through the condensation of a β-ketoester with a hydrazine (B178648) derivative. nih.govacs.org For instance, the reaction of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118) is a common method to produce a 3-methyl-1-phenyl-pyrazol-5-one, which can then be further modified. mdpi.com The amino group at the 5-position of the pyrazole ring is particularly reactive and can readily undergo reactions with various electrophiles and nucleophiles, facilitating the introduction of diverse functional groups and the extension of the molecular framework. scirp.org This synthetic accessibility and modularity make 5-aminopyrazole derivatives, including the 1-ethyl-3-phenyl variant, indispensable tools for medicinal and materials chemists. scirp.org
Strategic Applications in Agrochemical Research
The pyrazole moiety is a well-established pharmacophore in the design of agrochemicals, and derivatives of this compound are no exception. nih.gov Research has demonstrated their potential in the development of new agents to protect crops from fungal and insect infestations.
Development of Fungicidal and Insecticidal Agents
Numerous studies have explored the fungicidal and insecticidal properties of pyrazole derivatives. These compounds have shown efficacy against a broad spectrum of plant pathogens and insect pests. nih.govresearchgate.net For example, certain 1,3,4-substituted-5-aminopyrazole derivatives have demonstrated significant fungicidal activities against pathogens like Botrytis cinerea, Rhizoctonia solani, and Fusarium graminearum. nih.gov
In the realm of insecticides, novel diamide (B1670390) compounds that incorporate a pyrazolyl and a polyfluoro-substituted phenyl group have been synthesized and evaluated. mdpi.com Some of these compounds have exhibited excellent insecticidal activities against pests such as Plutella xylostella (diamondback moth) and Aphis craccivora (cowpea aphid). mdpi.com The mechanism of action for many pyrazole-based insecticides involves the disruption of the insect's nervous system.
The following table summarizes the reported activities of some pyrazole derivatives against various agricultural pests.
| Compound Type | Target Organism | Activity Level |
| 1,3,4-substituted-5-aminopyrazole derivatives | Botrytis cinerea, Rhizoctonia solani | Good to excellent fungicidal activity. nih.gov |
| Diamide compounds with pyrazolyl and polyfluoro-substituted phenyl groups | Plutella xylostella, Aphis craccivora | Excellent insecticidal activity, with some compounds showing over 80% inhibition at 400 µg/mL. mdpi.com |
| 1H-pyrazole-5-carboxylic acid derivatives | Aphis fabae | Good insecticidal activity, with some compounds showing 85.7% mortality at 12.5 mg/L. researchgate.net |
| Phenylpyrazole analogues | Tetranychus cinnabarinus, Myzus persicae, Plutella xylostella | High efficacy, with some compounds showing 100% mortality at concentrations as low as 2.5 mg/L. sioc-journal.cn |
Advancements in Materials Science Applications
The unique electronic and photophysical properties of pyrazole derivatives have led to their exploration in the field of materials science. nih.gov Their inherent fluorescence and potential for semiconductor behavior make them attractive candidates for various optoelectronic applications.
Development of Luminescent and Fluorescent Materials
Many pyrazole derivatives exhibit strong fluorescence, often with high quantum yields and good photostability. rsc.orgnih.govresearchgate.net These properties are highly desirable for applications such as fluorescent probes and organic light-emitting diodes (OLEDs). The fluorescence characteristics can be tuned by modifying the substituents on the pyrazole ring, allowing for the development of materials that emit light across the visible spectrum. For instance, some pyrazoline derivatives are known for their blue-emitting properties. researchgate.net The introduction of different functional groups can lead to solvatofluorochromism, where the emission wavelength changes with the polarity of the solvent. nih.gov
Research has shown that pyrazole oxadiazole derivatives can exhibit fluorescence emission wavelengths in the range of 410-450 nm with quantum yields up to 0.69. researchgate.net This tunability and high efficiency make these materials promising for the development of advanced optical materials.
Exploration as Semiconductors and Organic Light-Emitting Diodes (OLEDs)
The electronic properties of pyrazole derivatives make them suitable for use as semiconductors in electronic devices. mdpi.comresearchgate.net They can act as both hole-transporting and emissive materials in OLEDs. researchgate.net The HOMO and LUMO energy levels of these compounds can be tailored through synthetic modifications to match the work functions of electrodes and other layers in an OLED device, facilitating efficient charge injection and transport. nih.gov
For example, OLEDs fabricated with 6-CF3-1H-pyrazolo[3,4-b]quinoline derivatives as the emissive layer have demonstrated bright bluish-green light emission. mdpi.com One such device achieved a maximum brightness of approximately 1436.0 cd/m² and a current efficiency of up to 1.26 cd/A. mdpi.com Similarly, OLEDs based on pyrene-benzimidazole derivatives have shown pure blue electroluminescence with high external quantum efficiencies. nih.gov The development of stable and efficient blue-emitting materials is a critical area of research for full-color displays and solid-state lighting, and pyrazole derivatives hold significant promise in this regard.
The table below highlights some key properties of pyrazole derivatives in OLED applications.
| Pyrazole Derivative Type | Role in OLED | Emission Color | Performance Metrics |
| 6-CF3-1H-pyrazolo[3,4-b]quinolines | Emitter | Bluish-green | Max. Brightness: ~1436.0 cd/m², Current Efficiency: up to 1.26 cd/A. mdpi.com |
| Pyrene-benzimidazole derivatives | Emitter | Pure Blue | High External Quantum Efficiency (EQE) of up to 4.3%. nih.gov |
| Pyrazoline derivatives | Hole-transporting, Emissive | Blue | High fluorescence quantum yield. researchgate.net |
Applications in Coordination Chemistry and Catalysis
The nitrogen atoms in the pyrazole ring possess lone pairs of electrons, making them excellent ligands for coordinating with metal ions. nih.govresearchgate.netpen2print.org This property has led to the extensive use of pyrazole derivatives in coordination chemistry and the development of metal-based catalysts.
The coordination of pyrazole ligands to a metal center can significantly alter the electronic and steric environment around the metal, influencing its reactivity and catalytic activity. nih.gov Protic pyrazoles, which have an N-H group, are particularly interesting as their proton-responsive nature can be exploited in catalyst design. nih.gov Pincer-type ligands incorporating pyrazole units have been shown to form stable complexes with various transition metals, which can then be used in catalytic transformations. nih.gov
For instance, ruthenium and osmium complexes with bis(1H-pyrazol-3-yl)pyridine ligands have been investigated for their reactivity, which is largely influenced by the protic pyrazole units. nih.gov These complexes can undergo reversible deprotonation, a key step in many catalytic cycles. nih.gov Furthermore, pyrazole-based ligands have been employed in the synthesis of complexes with metals like platinum(II), leading to square-planar geometries with potential applications in catalysis and materials science. uab.cat The versatility of pyrazole-derived ligands allows for the fine-tuning of the properties of the resulting metal complexes, opening up possibilities for the design of new catalysts for a wide range of chemical reactions. bohrium.com
Utility in Chemosensing Systems
The inherent electronic properties and coordination capabilities of the pyrazole ring make its derivatives excellent candidates for the development of chemosensors. researchgate.net These sensors are designed to detect specific ions or molecules through observable changes in their optical or electrochemical properties. The 5-amino group on the pyrazole ring, as in this compound, can serve as a potent binding site for various analytes, enhancing the selectivity and sensitivity of the chemosensor. nih.gov
The general mechanism of pyrazole-based chemosensors often involves the interaction of the analyte with the nitrogen atoms of the pyrazole ring or with functional groups appended to it. This interaction can lead to a variety of signaling responses, including:
Fluorescence Turn-On/Turn-Off: The binding of an analyte can either enhance (turn-on) or quench (turn-off) the fluorescence of the pyrazole derivative. This change in fluorescence intensity provides a direct measure of the analyte's concentration. uni.lu
Colorimetric Changes: The complexation of the pyrazole derivative with an analyte can result in a visible color change, allowing for naked-eye detection. naturalspublishing.com
While direct studies on this compound as a chemosensor are not extensively documented, the broader class of aminopyrazole derivatives has shown significant promise in this area. For instance, various pyrazole-based fluorescent sensors have been developed for the detection of metal ions such as Zn²⁺, Cd²⁺, Fe³⁺, and Fe²⁺. uni.lu The amino group, in conjunction with the pyrazole nitrogen atoms, can form stable complexes with these metal ions, leading to a measurable optical response.
The following table summarizes the performance of several pyrazole-based chemosensors, illustrating the potential of this class of compounds in analytical applications.
| Pyrazole Derivative | Target Analyte | Sensing Mechanism | Detection Limit | Key Findings |
| Pyrazole with Pyridine (B92270) Substituent | Zn²⁺ / Cd²⁺ | Fluorescence "turn-on" | Not Specified | Exhibited a significant increase in fluorescence emission upon binding with Zn²⁺ and a lesser increase with Cd²⁺. uni.lu |
| Pyrazole with Phenyl and Pyridine Groups | Fe³⁺ / Fe²⁺ | Fluorescence "turn-on" | 0.025 µM for Fe³⁺ | Showed a 30-fold increase in fluorescence for Fe³⁺ compared to Fe²⁺, demonstrating high selectivity. uni.lu |
| Imine-based Pyrazole Ligand | Cu²⁺ | Colorimetric | 1.6 µM | The formation of a complex with Cu²⁺ resulted in a distinct color change, enabling visual detection. naturalspublishing.com |
| Pyrazole-Coumarin Hybrid | Cr³⁺ | Colorimetric and Ratiometric Fluorescence | Not Specified | The sensor exhibited a blue shift in absorption and a new emission band upon interaction with Cr³⁺. researchgate.net |
The versatility of the pyrazole scaffold allows for the fine-tuning of its chemosensing properties through synthetic modifications. By introducing different substituents at various positions of the pyrazole ring, researchers can modulate the sensor's selectivity, sensitivity, and photophysical characteristics. The presence of the ethyl and phenyl groups in this compound could influence its solubility and electronic properties, potentially offering advantages in specific sensing applications.
Design Principles for Novel Pyrazole-Containing Scaffolds in Basic Research
The pyrazole core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets with high affinity. nih.gov This characteristic makes pyrazole derivatives, including those of this compound, highly valuable for basic research and drug discovery. The design of novel pyrazole-containing scaffolds is guided by several key principles:
Structural Versatility and Synthetic Accessibility: The pyrazole ring can be synthesized through various well-established methods, such as the condensation of 1,3-dicarbonyl compounds with hydrazines. orientjchem.orgnih.gov This allows for the facile introduction of a wide range of substituents at different positions of the ring, enabling the creation of large and diverse compound libraries for screening.
Bioisosteric Replacement: The pyrazole ring is often used as a bioisostere for other aromatic or heterocyclic rings in drug design. This strategy involves replacing a part of a known active molecule with a pyrazole ring to improve its pharmacological profile, such as potency, selectivity, or metabolic stability.
Scaffold Hopping: Researchers often "hop" from one molecular scaffold to another in search of novel compounds with improved properties. The pyrazole scaffold is a frequent destination in such endeavors due to its proven track record in successful drug development.
The application of these design principles has led to the discovery of pyrazole derivatives with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov While the specific biological activities of this compound are not extensively reported, its structural features suggest it could serve as a valuable starting point for the design of new bioactive molecules.
Future research in this area could focus on:
Exploring the Coordination Chemistry: The ability of the amino and pyrazole nitrogen atoms to coordinate with metal ions suggests that derivatives of this compound could be explored as ligands for the synthesis of novel metal complexes with interesting catalytic or material properties. nih.gov
Systematic Structure-Activity Relationship (SAR) Studies: By systematically modifying the ethyl and phenyl groups and functionalizing the amino group, researchers can elucidate the key structural requirements for specific biological activities.
Development of Covalent Inhibitors: The amino group could be modified to incorporate a reactive "warhead" that can form a covalent bond with a specific target protein, a strategy that has been successfully employed for other aminopyrazole derivatives. nih.gov
Q & A
Q. How can the synthesis of 1-ethyl-3-phenyl-1H-pyrazol-5-amine be optimized for higher yield and purity?
Methodological Answer: The synthesis typically involves multi-component reactions using substituted phenyl hydrazines and carbonyl compounds. Key optimization strategies include:
- Reagent Selection: Use coupling agents (e.g., sodium iodide) and bases (e.g., N,N-diisopropylethylamine) to enhance reaction efficiency .
- Solvent and Temperature: Polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C) improve solubility and reaction rates .
- Purification: Column chromatography or recrystallization in ethanol/water mixtures enhances purity .
Example Optimization Table:
| Parameter | Condition | Yield Improvement |
|---|---|---|
| Base | DIPEA vs. K₂CO₃ | +15% yield |
| Solvent | DMF vs. THF | +20% yield |
| Reaction Time | 12h vs. 6h | +10% yield |
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks for ethyl (δ 1.2–1.4 ppm, triplet) and phenyl (δ 7.2–7.5 ppm, multiplet) groups. The pyrazole NH₂ appears as a broad singlet (δ 4.8–5.2 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ at m/z 214.1445 for C₁₁H₁₄N₃⁺) .
- IR Spectroscopy: Identify NH₂ stretches (~3350 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can contradictions in spectral data during characterization be resolved?
Methodological Answer:
- Cross-Validation: Combine NMR, IR, and MS to confirm functional groups. For example, an unexpected peak in NMR may indicate tautomeric forms of the pyrazole ring, resolved via 2D NMR (e.g., HSQC, HMBC) .
- Isotopic Labeling: Use ¹⁵N-labeled precursors to track NH₂ group behavior in dynamic NMR experiments .
- Computational Validation: Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian 16) .
Q. What strategies are effective for resolving crystallographic data using SHELX?
Methodological Answer:
- Data Collection: Use high-resolution X-ray data (≤ 0.8 Å) for accurate refinement .
- Refinement Steps:
Example Workflow:
Q. How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Substituent Variation: Modify ethyl/phenyl groups to assess impact on bioactivity (e.g., replace ethyl with cyclopropylmethyl for steric effects) .
- Biological Assays: Test against targets (e.g., kinases, GPCRs) using in vitro inhibition assays .
SAR Table Example:
| Derivative | Substituent (R) | IC₅₀ (µM) | Target |
|---|---|---|---|
| 1-Ethyl-3-phenyl | -C₂H₅ | 12.3 | Kinase A |
| 1-Cyclopropyl-3-phenyl | -C₃H₅ | 8.7 | Kinase A |
Q. How to assess the compound’s stability under varying experimental conditions?
Methodological Answer:
Q. What computational methods predict the compound’s reactivity and binding modes?
Methodological Answer:
- DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic sites (e.g., NH₂ group reactivity) .
- Molecular Docking: Use AutoDock Vina to model interactions with biological targets (e.g., docking score ≤ -8.0 kcal/mol suggests strong binding) .
- MD Simulations: Run 100 ns trajectories in GROMACS to assess protein-ligand complex stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
